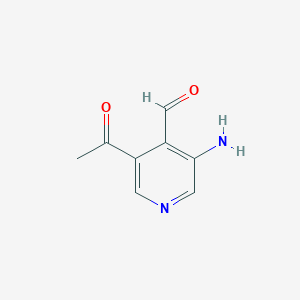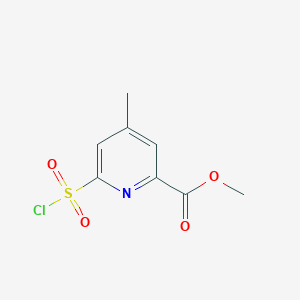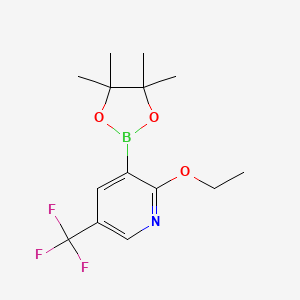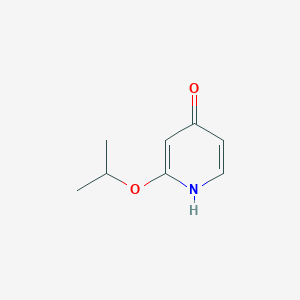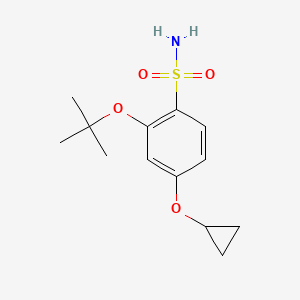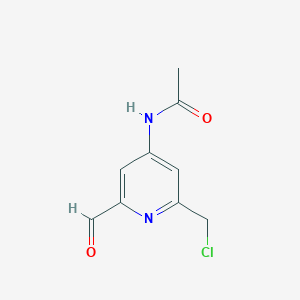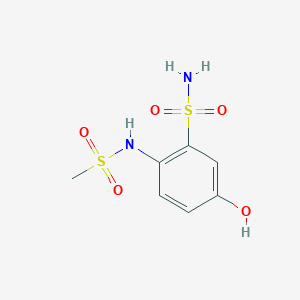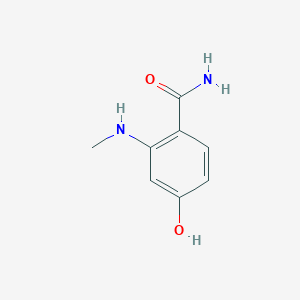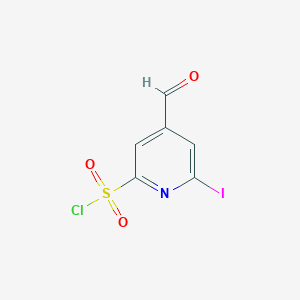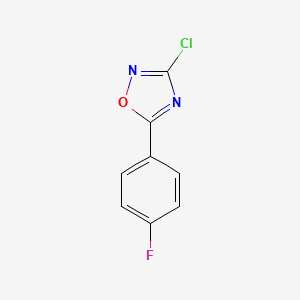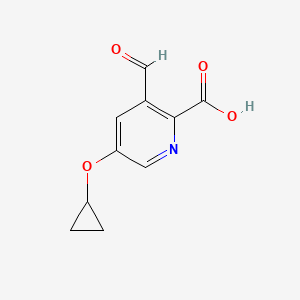
5-Cyclopropoxy-3-formylpicolinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Cyclopropoxy-3-formylpicolinic acid is an organic compound with the molecular formula C10H9NO4 and a molecular weight of 207.18 g/mol It is a derivative of picolinic acid, featuring a cyclopropoxy group at the 5-position and a formyl group at the 3-position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 5-Cyclopropoxy-3-formylpicolinic acid can be achieved through several synthetic routes. One common method involves the cyclopropanation of a suitable precursor, followed by formylation. The reaction conditions typically involve the use of cyclopropyl bromide and a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF). The formylation step can be carried out using formic acid or a formylating agent such as N,N-dimethylformamide dimethyl acetal.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods. Large-scale production would require careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 5-Cyclopropoxy-3-formylpicolinic acid undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The cyclopropoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: 5-Cyclopropoxy-3-carboxypicolinic acid.
Reduction: 5-Cyclopropoxy-3-hydroxymethylpicolinic acid.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
5-Cyclopropoxy-3-formylpicolinic acid has several scientific research applications, including:
Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Industry: It can be used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of 5-Cyclopropoxy-3-formylpicolinic acid involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The cyclopropoxy group may enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their function. The exact pathways and targets involved would depend on the specific biological context and the nature of the interactions.
Comparaison Avec Des Composés Similaires
3-Cyclopropoxy-5-formylpicolinic acid: Similar structure but with different substitution pattern.
5-Formylpicolinic acid: Lacks the cyclopropoxy group, making it less sterically hindered.
5-Cyclopropoxy-2-pyridinecarboxylic acid: Similar structure but with a carboxylic acid group instead of a formyl group.
Uniqueness: 5-Cyclopropoxy-3-formylpicolinic acid is unique due to the presence of both the cyclopropoxy and formyl groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields of research and industry.
Propriétés
Formule moléculaire |
C10H9NO4 |
|---|---|
Poids moléculaire |
207.18 g/mol |
Nom IUPAC |
5-cyclopropyloxy-3-formylpyridine-2-carboxylic acid |
InChI |
InChI=1S/C10H9NO4/c12-5-6-3-8(15-7-1-2-7)4-11-9(6)10(13)14/h3-5,7H,1-2H2,(H,13,14) |
Clé InChI |
PTVADEVNNHNGHH-UHFFFAOYSA-N |
SMILES canonique |
C1CC1OC2=CC(=C(N=C2)C(=O)O)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[3-(Methoxycarbonyl)-5-nitrophenyl]acetic acid](/img/structure/B14842113.png)
